molecular formula C17H29ClINO2 B4226890 N-[(4-butoxy-3-ethoxy-5-iodophenyl)methyl]-2-methylpropan-1-amine;hydrochloride

N-[(4-butoxy-3-ethoxy-5-iodophenyl)methyl]-2-methylpropan-1-amine;hydrochloride

Cat. No.: B4226890
M. Wt: 441.8 g/mol
InChI Key: SQTNVTGRJBUUDO-UHFFFAOYSA-N
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Description

N-[(4-butoxy-3-ethoxy-5-iodophenyl)methyl]-2-methylpropan-1-amine;hydrochloride is an organic compound that belongs to the class of benzylamines. This compound is characterized by the presence of butoxy, ethoxy, and iodo substituents on the benzene ring, along with an isobutylamine group. The unique combination of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.

Properties

IUPAC Name

N-[(4-butoxy-3-ethoxy-5-iodophenyl)methyl]-2-methylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28INO2.ClH/c1-5-7-8-21-17-15(18)9-14(10-16(17)20-6-2)12-19-11-13(3)4;/h9-10,13,19H,5-8,11-12H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTNVTGRJBUUDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1I)CNCC(C)C)OCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29ClINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-butoxy-3-ethoxy-5-iodophenyl)methyl]-2-methylpropan-1-amine;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, such as 4-butoxy-3-ethoxybenzene, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Iodination: The amine group is converted to an iodo group through a Sandmeyer reaction, where the amine is diazotized and then treated with potassium iodide.

    Alkylation: The resulting iodobenzene derivative is then alkylated with isobutylamine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-[(4-butoxy-3-ethoxy-5-iodophenyl)methyl]-2-methylpropan-1-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The iodo group can be substituted with other nucleophiles (e.g., hydroxide, cyanide) through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Corresponding aldehydes or ketones.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted benzylamines depending on the nucleophile used.

Scientific Research Applications

N-[(4-butoxy-3-ethoxy-5-iodophenyl)methyl]-2-methylpropan-1-amine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-butoxy-3-ethoxy-5-iodophenyl)methyl]-2-methylpropan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4-butoxy-3-ethoxybenzyl)isobutylamine: Lacks the iodo substituent, resulting in different reactivity and properties.

    (4-butoxy-3-iodobenzyl)isobutylamine: Lacks the ethoxy substituent, affecting its solubility and chemical behavior.

    (4-ethoxy-5-iodobenzyl)isobutylamine: Lacks the butoxy substituent, leading to variations in its physical and chemical properties.

Uniqueness

N-[(4-butoxy-3-ethoxy-5-iodophenyl)methyl]-2-methylpropan-1-amine;hydrochloride is unique due to the presence of all three substituents (butoxy, ethoxy, and iodo) on the benzene ring, along with the isobutylamine group. This combination imparts distinct chemical properties, such as increased lipophilicity, specific reactivity patterns, and potential biological activity, making it a valuable compound for various research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(4-butoxy-3-ethoxy-5-iodophenyl)methyl]-2-methylpropan-1-amine;hydrochloride
Reactant of Route 2
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N-[(4-butoxy-3-ethoxy-5-iodophenyl)methyl]-2-methylpropan-1-amine;hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.